

Presatovir: An In-depth Technical Review of Early-Phase Clinical Trial Results

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For Researchers, Scientists, and Drug Development Professionals

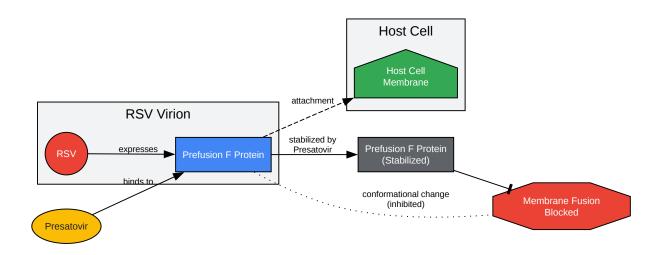
Introduction

Presatovir (GS-5806) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It represents a targeted antiviral strategy to combat RSV, a leading cause of respiratory illness, particularly in vulnerable populations such as infants, the elderly, and immunocompromised individuals. This technical guide synthesizes the available data from early-phase clinical trials, providing a comprehensive overview of **Presatovir**'s pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action: RSV Fusion Inhibition

Presatovir's antiviral activity stems from its ability to bind to the RSV F protein, a class I fusion glycoprotein essential for viral entry into host cells.[3] The F protein undergoes a significant conformational change from a metastable prefusion state to a stable postfusion state, which drives the fusion of the viral and host cell membranes.[3] **Presatovir** binds to a threefold-symmetric pocket within the central cavity of the prefusion F protein, stabilizing this conformation and preventing the structural rearrangements necessary for membrane fusion.[3] This mechanism effectively blocks viral entry and subsequent replication.





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Caption: Presatovir's mechanism of action, inhibiting RSV F protein conformational change.

Early-Phase Clinical Trial Results Phase 1 Studies in Healthy Volunteers

Two Phase 1 studies assessed the safety, tolerability, and pharmacokinetics of **Presatovir** in healthy adults. These were single- and multiple-ascending dose studies, as well as a food effect study.[4]

Key Findings:

- Safety and Tolerability: **Presatovir** demonstrated a favorable safety and tolerability profile.[4] Adverse events reported were generally mild and did not lead to study discontinuation.[5]
- Pharmacokinetics: Presatovir exhibited favorable pharmacokinetic properties that support
 once-daily dosing.[4] Its exposure increased in an approximately dose-proportional manner
 across single doses ranging from 25 mg to 300 mg and multiple once-daily doses from 10
 mg to 75 mg for seven days.[4]
- Food Effect: The administration of Presatovir with a high-fat meal did not significantly alter its exposure, indicating that it can be administered without regard to meals.[4]



Pharmacokinetic Parameters (Healthy Adults)	Single Ascending Dose (25-300 mg)	Multiple Ascending Dose (10-75 mg QD for 7 days)
Dose Proportionality	Approximately dose- proportional increase in exposure[4]	Approximately dose- proportional increase in exposure[4]
Dosing Regimen Support	Supported once-daily dosing[4]	Supported once-daily dosing[4]
Food Effect	No significant effect on exposure[4]	Not Applicable
Terminal Half-life	Approximately 34 hours[6][7]	Not explicitly stated, but consistent with once-daily dosing

Phase 2a Human Challenge Study

In a Phase 2a study, healthy adults were experimentally infected with RSV and then treated with **Presatovir**.

Key Findings:

- Efficacy: **Presatovir** significantly reduced both the viral load and the severity of clinical disease compared to placebo.[6][7]
- Resistance: Treatment-emergent substitutions in the RSV F protein associated with
 Presatovir resistance were observed, with rates ranging from 7.7% to 35.3% depending on the dosing regimen.[8]

Phase 2b Studies in High-Risk Adult Populations

Several Phase 2b, randomized, double-blind, placebo-controlled trials evaluated the efficacy and safety of **Presatovir** in naturally infected, high-risk adult populations, including hematopoietic-cell transplant (HCT) recipients and lung transplant recipients.

• Study Design: 189 HCT recipients with RSV URTI were randomized to receive **Presatovir** (200 mg) or placebo on days 1, 5, 9, 13, and 17.[8][9]



- Primary Endpoints:
 - Time-weighted average change in nasal RSV viral load from Day 1 to Day 9.
 - Proportion of patients developing lower respiratory tract complications (LRTCs) through
 Day 28.[8]
- Results: **Presatovir** did not meet the co-primary endpoints. The decline in viral load was not significantly different from placebo, and the progression to LRTC was also not significantly reduced.[8] However, a post-hoc analysis of patients with lymphopenia showed a significant decrease in the development of LRTCs in the **Presatovir** group compared to placebo.[8]
- Safety: The safety profile was favorable, with adverse events being similar between the
 Presatovir and placebo groups.[8]

Efficacy in HCT Recipients with RSV URTI	Presatovir (n=96)	Placebo (n=93)	p-value
Progression to LRTC (Overall)	11.2%[8]	19.5%[8]	0.11[8]
Progression to LRTC (Lymphopenic Patients)	13.3% (2/15)[8]	64.3% (9/14)[8]	0.008[8]
Time-weighted average decline in RSV viral load (log10 copies/mL)	Treatment difference of -0.33[8]	0.040[8]	

- Study Design: 60 HCT recipients with RSV LRTI were randomized to receive Presatovir (200 mg) or placebo every 4 days for 5 doses.[10][11]
- Primary Endpoint: Time-weighted average change in nasal RSV viral load through Day 9.[11]
- Secondary Endpoints: Supplemental oxygen-free days, incident respiratory failure, and allcause mortality.[11]



- Results: Presatovir did not significantly improve virologic or clinical outcomes compared to placebo.[10][11]
- Safety: The treatment was well-tolerated, with a similar incidence of adverse events in both arms.[10][11]
- Resistance: Resistance-associated substitutions in the RSV F protein emerged in 20.7% (6/29) of Presatovir-treated patients.[8][12]

Efficacy in HCT Recipients with RSV LRTI	Presatovir (n=31)	Placebo (n=29)	p-value
Time-weighted avg change in viral load (log10 copies/mL)	-1.12[12]	-1.09[12]	0.94[12]
Median supplemental oxygen-free days	26[12]	28[12]	0.84[12]
Incident respiratory failure	10.3%[12]	10.7%[12]	0.98[12]
All-cause mortality	0%[12]	7.1%[12]	0.19[12]

- Study Design: 61 lung transplant recipients with symptomatic, confirmed RSV infection received oral Presatovir (200 mg on day 1, 100 mg daily on days 2-14) or placebo.[13]
- Primary Endpoint: Time-weighted average change in nasal RSV load from day 1 to 7.[13]
- Results: Presatovir did not significantly improve the change in nasal RSV load, symptoms, or lung function compared to placebo.[13]
- Safety: The drug was generally well-tolerated.[13]
- Resistance: The rate of resistance development was low in this population (2.9%).[8]

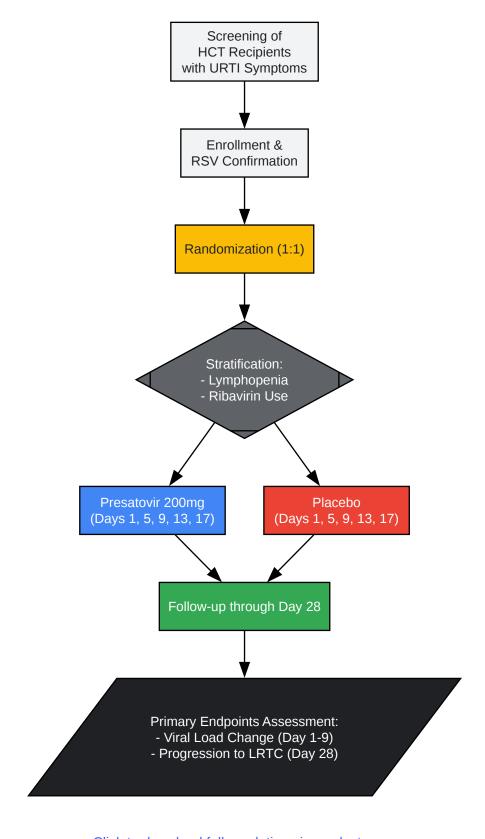
Experimental Protocols



Phase 2b Study in HCT Recipients with URTI (NCT02254408)

- Patient Population: Adult hematopoietic-cell transplant recipients with confirmed RSV upper respiratory tract infection.[8]
- Study Design: A randomized, double-blind, placebo-controlled trial.[8]
- Treatment Regimen: Patients received oral **Presatovir** 200 mg or a matching placebo on Days 1, 5, 9, 13, and 17.[8]
- Stratification: Patients were stratified by lymphopenia (<200/μL) and use of ribavirin at randomization.[7]
- Virology Assessment: Nasal swabs were collected at multiple time points and RSV viral load was quantified using reverse transcription quantitative polymerase chain reaction (RTqPCR).[6]





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Caption: Experimental workflow for the Phase 2b trial in HCT recipients with RSV URTI.



Viral Load Quantification: RT-qPCR

- Sample Collection: Bilateral intranasal samples were obtained using mid-turbinate flocked swabs.[12]
- Assay Principle: Real-time reverse transcription polymerase chain reaction (RT-qPCR) is a
 highly sensitive and specific method for detecting and quantifying viral RNA. The assay
 involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by
 the amplification of a specific target sequence within the viral genome. The amplification is
 monitored in real-time using fluorescent probes, allowing for the quantification of the initial
 amount of viral RNA in the sample.[2][14]
- Quantification: A standard curve is generated using known concentrations of a control plasmid or RNA transcripts to allow for the absolute quantification of RSV RNA copies per milliliter of the original sample.

Conclusion

Early-phase clinical trials of **Presatovir** have established a favorable safety and pharmacokinetic profile, supporting once-daily oral administration. While a human challenge study in healthy volunteers demonstrated significant antiviral activity, Phase 2b studies in high-risk, naturally infected HCT and lung transplant recipients did not meet their primary virologic or clinical endpoints. An exploratory analysis in lymphopenic HCT patients with URTI suggested a potential benefit in preventing progression to more severe disease, warranting further investigation. The emergence of resistance-associated substitutions highlights a potential challenge for this class of antiviral agents. Future research may focus on combination therapies or use in different patient populations or at different stages of infection to optimize the potential clinical benefit of **Presatovir**.

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